Vinylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

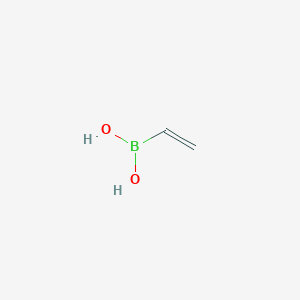

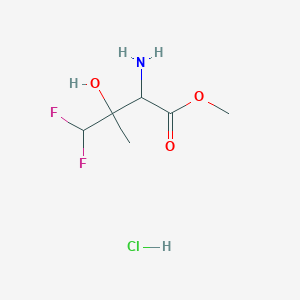

Vinylboronic acid, also known as ethenylboronic acid, is a boronic acid derivative with the molecular formula CH2=CHB(OH)2 . It is often used in the synthesis of styrene-based organoboron polymers . It is also used as a stable boronic acid surrogate for Suzuki-Miyaura cross-coupling .

Synthesis Analysis

Vinylboronic acid can be synthesized as the protected ester in one step by cross-metathesis between an alkene and a vinylboronic ester or hydroboration of an alkyne . Vinylboronic acid pinacol ester (VB pin) was found to be a suitable monomer in radical polymerization, and the well-defined corresponding polymers were successfully obtained by reversible addition–fragmentation chain transfer (RAFT) polymerization .Molecular Structure Analysis

The molecular structure of Vinylboronic acid is CH2=CHB(OH)2 . Its average mass is 71.871 Da and its monoisotopic mass is 72.038261 Da .Chemical Reactions Analysis

Vinylboronic acid MIDA ester is used in Heck and oxidative Heck reactions as well as in olefin metathesis to provide the cross-coupled product . It undergoes cyclopropanation and epoxidation to yield corresponding MIDA cyclopropane and oxirane, respectively .Physical And Chemical Properties Analysis

Vinylboronic acid has a density of 1.0±0.1 g/cm3, a boiling point of 154.8±23.0 °C at 760 mmHg, and a vapor pressure of 1.1±0.6 mmHg at 25°C . It has a polar surface area of 40 Å2 and a molar volume of 73.6±3.0 cm3 .科学的研究の応用

Bioorthogonal Reactions

Vinylboronic acids (VBAs) are used in bioorthogonal reactions for the chemical modification of biomolecules . They serve as non-strained, synthetically accessible, and water-soluble reaction partners in a bioorthogonal inverse electron-demand Diels-Alder (iEDDA) reaction with 3,6-dipyridyl-s-tetrazines . This application is suitable for biological labeling applications .

Protein Modification

VBAs can be used orthogonally to the strain-promoted alkyne-azide cycloaddition for protein modification . This makes them attractive complements to the bioorthogonal molecular toolbox .

Radical Polymerization

Vinylboronic acid pinacol ester (VB pin) is a suitable monomer in radical polymerization . The well-defined corresponding polymers are successfully obtained by reversible addition–fragmentation chain transfer (RAFT) polymerization .

Preparation of Polyolefins

Vinylboronic acid is used in the preparation of well-defined polyolefins with boron-containing groups . This is achieved by introducing vinyl boronic acid and a series of boronate monomers .

Dynamic Exchange Properties

VB pin-containing polymers exhibit dynamic exchange properties . This indicates the potential of these polymers as functional materials .

Enzyme Inhibition

Safety and Hazards

将来の方向性

Vinylboronic acid has potential applications in materials science due to its specific recognition, stimulus-response, and dynamic exchange . The introduction of boron-containing groups into the pendant of polymers remains a great challenge . This work introduces vinyl boronic acid (VB (OH) 2, CH 2 CHB (OH) 2) and a series of boronate monomers for preparing well-defined polyolefins with boron-containing groups .

作用機序

Target of Action

Vinylboronic acid (VBA) primarily targets carbon-carbon bond formation reactions, particularly the Suzuki-Miyaura (SM) cross-coupling . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The mode of action of VBA involves its interaction with its targets through a bioorthogonal inverse electron-demand Diels–Alder reaction with tetrazines that are substituted with boron-coordinating ligands . This reaction results in exceptionally high reaction rates .

Biochemical Pathways

VBA affects the biochemical pathway of carbon-carbon bond formation. It is involved in the Suzuki-Miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The reaction involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .

Pharmacokinetics

It is known that vba is biocompatible, non-toxic, and highly stable in aqueous media and cell lysates , which suggests it may have favorable ADME properties.

Result of Action

The result of VBA’s action is the formation of new carbon-carbon bonds. For example, in the Suzuki-Miyaura coupling reaction, VBA helps form new carbon-carbon bonds, enabling the synthesis of complex organic compounds . Additionally, VBA can be used in a click-to-release variant, demonstrating its bioorthogonality with a VBA-protected doxorubicin prodrug .

Action Environment

The action of VBA is influenced by environmental factors. For instance, the Suzuki-Miyaura coupling reaction, in which VBA plays a crucial role, benefits from mild and functional group tolerant reaction conditions . Furthermore, VBA has been shown to be useful in cellular experiments , indicating that it can function effectively in biological environments.

特性

IUPAC Name |

ethenylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5BO2/c1-2-3(4)5/h2,4-5H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXCNIVBAVFOBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

71.87 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vinylboronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1,5-Dimethylpyrazol-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2399511.png)

![(5-Bromopyridin-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2399517.png)

![(E)-methyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2399529.png)

![2-benzamido-N-(3-methoxypropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2399531.png)